molecular formula C16H22N2O3 B2487537 1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1706041-19-1

1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Cat. No. B2487537
CAS RN: 1706041-19-1
M. Wt: 290.363
InChI Key: UJJUIZIKRWWPAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea derivatives involves multi-step chemical processes, including nucleophilic and electrophilic substitution reactions followed by oxidation. These processes are meticulously characterized using various analytical techniques such as 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to ensure the formation of the desired compound. Studies demonstrate the efficiency of these synthetic routes in producing urea derivatives with high purity and yield (Deng et al., 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives, including 1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, has been extensively analyzed using DFT optimization and single-crystal X-ray diffraction techniques. These studies reveal that the DFT-optimized structures are consistent with the empirical data obtained from X-ray diffraction, highlighting the compound's structural stability and providing insights into its physicochemical properties (Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including cyclization and electrophilic substitution, to form complex structures with potential biological activities. The synthesis of novel urea derivatives has been reported, showing promising antimicrobial activity and cytotoxicity against certain cancer cell lines, indicating their potential for therapeutic applications (Shankar et al., 2017).

Physical Properties Analysis

The physical properties of urea derivatives are crucial for their practical applications. Techniques like DFT studies and single-crystal X-ray diffraction provide valuable information about the compound's density, molecular orbitals, and hydrogen bonding patterns, which are essential for understanding the compound's solubility, stability, and reactivity (Deng et al., 2022).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, are of significant interest. Studies have focused on the compound's ability to participate in various chemical reactions, leading to the synthesis of complex structures with unique biological activities. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups that can undergo nucleophilic attacks, electrophilic substitutions, and cyclization reactions (Shankar et al., 2017).

properties

IUPAC Name

1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-14(10-17-16(20)18-13-3-1-2-4-13)11-5-6-15-12(9-11)7-8-21-15/h5-6,9,13-14,19H,1-4,7-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUIZIKRWWPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

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